3-Hydroxy-2',4',7-trimethoxyflavone
Overview
Description
3-Hydroxy-2’,4’,7-trimethoxyflavone is a flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its presence in natural sources such as Alpinia officinarum, propolis, and honey.
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxy-2’,4’,7-trimethoxyflavone are inflammatory mediators and pro-inflammatory cytokines . These targets play a crucial role in the body’s immune response, particularly in inflammation. The compound interacts with these targets to exert its anti-inflammatory effects .
Mode of Action
3-Hydroxy-2’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators, nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines . This inhibition results in a decrease in inflammation, demonstrating the compound’s anti-inflammatory properties .
Biochemical Pathways
The compound affects the nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) pathways . These pathways are involved in the production of NO and PGE2, respectively. By inhibiting these pathways, 3-Hydroxy-2’,4’,7-trimethoxyflavone reduces the production of these inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
As a flavonol, 3-Hydroxy-2’,4’,7-trimethoxyflavone is more lipophilic than hydroxyl flavones due to its methoxy groups . This lipophilicity may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability . .
Result of Action
The result of the action of 3-Hydroxy-2’,4’,7-trimethoxyflavone is a significant reduction in inflammation . This is achieved through the inhibition of inflammatory mediators and pro-inflammatory cytokines, leading to a decrease in the inflammatory response .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-2’,4’,7-trimethoxyflavone can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its solubility in different environments . .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2’,4’,7-trimethoxyflavone has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit nitric oxide production and reduce the level of prostaglandin-E2, indicating its potential role in anti-inflammatory responses . It also significantly reduced the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, suggesting that its inhibition occurs at the transcriptional level .
Cellular Effects
In cellular processes, 3-Hydroxy-2’,4’,7-trimethoxyflavone has been observed to have significant effects. It has been shown to inhibit inflammation induced by lipopolysaccharide in RAW 264.7 macrophages . The compound also significantly reduced the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2’,4’,7-trimethoxyflavone involves its interaction with inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 . Docking studies have shown its hydrogen bond interactions with key residues in the active site of these enzymes, suggesting its possible binding mode at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2’,4’,7-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Hydroxy-2’,4’,7-trimethoxyflavone may involve extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale would follow similar routes as laboratory synthesis but optimized for larger scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2’,4’,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavonoid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones. Substitution reactions can introduce halogens or nitro groups onto the flavonoid structure .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
3-Hydroxy-2’,4’,7-trimethoxyflavone can be compared with other similar flavonoid compounds:
3’,5’-Dihydroxy-5,7,4’-trimethoxyflavone: Similar structure but with additional hydroxyl groups, which may enhance its biological activity.
5-Hydroxy-3’,4’,7-trimethoxyflavone: Known for its strong anti-inflammatory properties.
3’,5,7-Trihydroxy-4’-methoxyflavanone: Exhibits antioxidant and anti-inflammatory activities.
These comparisons highlight the unique structural features and biological activities of 3-Hydroxy-2’,4’,7-trimethoxyflavone, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQIOPVWINXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350968 | |
Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-51-1 | |
Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.